9-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
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Overview
Description
. It functions by inhibiting the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle, leading to increased excretion of sodium, potassium, and water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piretanide involves several steps, starting from the appropriate aromatic amine. The key steps include:
Nitration: The aromatic amine undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Acylation: The amine is acylated to form the corresponding amide.
Cyclization: The amide undergoes cyclization to form the core structure of piretanide.
Sulfonation: Finally, the compound is sulfonated to introduce the sulfonamide group.
Industrial Production Methods: Industrial production of piretanide follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: Piretanide can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of hydroxylated metabolites.
Reduction: The nitro group in the intermediate stages of synthesis can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic medium.
Substitution: Concentrated sulfuric acid for sulfonation and concentrated nitric acid for nitration.
Major Products:
Oxidation: Hydroxylated metabolites.
Reduction: Amines.
Substitution: Nitro and sulfonamide derivatives.
Scientific Research Applications
Piretanide has several applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of diuretic action and the structure-activity relationship of loop diuretics.
Biology: Investigated for its effects on cellular ion transport and its potential protective effects against cellular damage.
Medicine: Studied for its efficacy in treating hypertension and edema, as well as its potential side effects and interactions with other medications.
Industry: Used in the development of new diuretic drugs and in the study of drug delivery systems.
Mechanism of Action
Piretanide exerts its effects by inhibiting the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle. This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of these ions along with water. The molecular targets include the cotransporter proteins, and the pathways involved are related to ion transport and water balance in the kidneys.
Comparison with Similar Compounds
Furosemide: Another loop diuretic with a similar mechanism of action but different chemical structure.
Bumetanide: A more potent loop diuretic with a shorter duration of action.
Torsemide: A loop diuretic with a longer duration of action and better oral bioavailability.
Uniqueness of Piretanide: Piretanide is unique in its specific chemical structure, which provides a balance between potency and duration of action. It is also known for its relatively mild side effect profile compared to other loop diuretics.
Properties
IUPAC Name |
9-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQMRVRMYYASKQ-VTHZCTBJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=O)C2=C(N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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